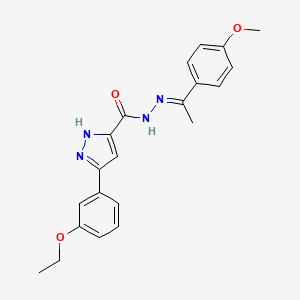![molecular formula C22H16N6O5 B11971803 9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11971803.png)
9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C22H16N6O5 and a molecular weight of 444.41 g/mol . This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with nitroanilino and nitrophenyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include the corresponding amines and substituted aromatic compounds.
Scientific Research Applications
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical assays.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The specific mechanism of action for 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitroanilino and nitrophenyl groups may play a role in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar compounds to 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE include:
These compounds share structural similarities, such as the presence of nitroanilino and nitrophenyl groups. 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N6O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
9-methyl-2-(4-nitroanilino)-3-[(4-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16N6O5/c1-14-3-2-12-26-21(14)25-20(24-16-6-10-18(11-7-16)28(32)33)19(22(26)29)13-23-15-4-8-17(9-5-15)27(30)31/h2-13,24H,1H3 |
InChI Key |
SDKKSLGHFUKSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971721.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971728.png)
![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971734.png)

![butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11971750.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11971752.png)
![Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971770.png)

![N-(4-fluorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971781.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971792.png)


